2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
説明
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a cyclopropyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(5-chloro-2-methylphenyl)piperazine moiety. Its structural framework is characteristic of bioactive molecules targeting neurological or oncological pathways, leveraging the piperazine group’s role in modulating receptor interactions . The cyclopropyl substituent may enhance metabolic stability compared to bulkier aromatic groups, while the 5-chloro-2-methylphenyl group on the piperazine could influence binding affinity through steric and electronic effects .
特性
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-5-16(21)12-18(14)23-8-10-24(11-9-23)20(27)13-25-19(26)7-6-17(22-25)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSUPONILDGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Analogous Compounds
Key Structural Variations and Pharmacological Implications
The compound’s closest analogs differ in substituents on the pyridazinone core, piperazine modifications, and linker groups. Below is a comparative analysis based on evidence-derived
Critical Observations
Halogenated aryl groups (e.g., 4-chlorophenyl in ) are common in receptor-targeting agents, where chlorine enhances binding via hydrophobic interactions. The target compound’s 5-chloro-2-methylphenyl group introduces both steric (methyl) and electronic (chlorine) effects, which may fine-tune selectivity .
Piperazine Modifications: 4-Methylpiperazine (as in ) is a neutral substituent, while 4-(4-fluorophenyl)piperazine () introduces electron-withdrawing effects.
Linker Flexibility :
- Ethyl-ketone linkers (common in ) provide rigidity, whereas propyl linkers (as in ) increase conformational flexibility, which may affect binding kinetics. The target compound’s ethyl chain likely balances stability and receptor engagement .
Biological Activity Trends :
- Analogs with aryl/heteroaryl-piperazine moieties (e.g., ) showed preliminary anticancer activity, suggesting the target compound may share similar mechanisms.
- Morpholinyl substituents () are associated with improved pharmacokinetics, but the target compound’s cyclopropyl group may offer comparable metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
